3-(Naphthalen-2-yloxy)propan-1-amine

CREB inhibition Cancer therapeutics Transcription factor pharmacology

3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4), also named 2-(3-aminopropoxy)naphthalene, is an aromatic ether-linked primary amine building block (C₁₃H₁₅NO, MW 201.26 g/mol) comprising a naphthalene ring attached via the 2-position to a three-carbon amine chain. It belongs to the naphthalenyloxy-propanamine class, a scaffold extensively exploited in monoamine reuptake inhibitor drug discovery.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 58477-94-4
Cat. No. B3273262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-yloxy)propan-1-amine
CAS58477-94-4
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCCN
InChIInChI=1S/C13H15NO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9,14H2
InChIKeyGGPOZDBJXGCCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4): Procurement-Relevant Structural and Pharmacophoric Profile


3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4), also named 2-(3-aminopropoxy)naphthalene, is an aromatic ether-linked primary amine building block (C₁₃H₁₅NO, MW 201.26 g/mol) comprising a naphthalene ring attached via the 2-position to a three-carbon amine chain. It belongs to the naphthalenyloxy-propanamine class, a scaffold extensively exploited in monoamine reuptake inhibitor drug discovery [1]. Unlike its extensively characterized 1-naphthalenyloxy positional isomer—the core pharmacophore of the marketed antidepressants duloxetine (SNRI) and dapoxetine (SSRI)—the 2-naphthalenyloxy isomer has been far less explored in the serotonin/norepinephrine reuptake patent literature, yet it serves as the essential synthetic precursor to the clinical-stage CREB inhibitor 666-15 [2]. This compound is commercially available as a research-grade building block from Enamine (EN300-109066) and Fluorochem, typically at 95% purity .

Why Generic Substitution of 3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4) with the 1-Naphthyl Isomer Fails in Key Research Applications


Although the 1-naphthalenyloxy isomer (CAS 58477-93-3) and the 2-naphthalenyloxy isomer (CAS 58477-94-4) share identical molecular formula and molecular weight, their biological target engagement profiles are divergent and non-interchangeable. The 1-isomer has been extensively validated as the pharmacophoric core for serotonin transporter (SERT) and norepinephrine transporter (NET) inhibition, underpinning duloxetine and dapoxetine [1]. In contrast, the 2-isomer serves as the obligatory building block for 666-15, a potent cAMP-response element binding protein (CREB) inhibitor (IC₅₀ = 81 nM) with demonstrated in vivo tumor suppression activity—a therapeutic mechanism inaccessible via the 1-isomer [2]. Patent US 5,135,947, which claims both 1- and 2-naphthalenyloxy propanamines as SERT inhibitors, exemplifies all 24 compounds with 1-naphthalenyl substitution only, underscoring the 2-isomer's underexplored status in monoamine reuptake pharmacology [3]. Simple isomer substitution therefore risks both loss of desired target engagement (CREB pathway) and entry into an already heavily patented and clinically saturated chemical space.

Quantitative Differentiation Evidence for 3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4) Relative to Closest Analogs


CREB Transcription Inhibition: 2-Naphthyloxy Isomer Enables Potent Anticancer Activity Inaccessible to the 1-Naphthyl Isomer

The 2-naphthalenyloxy propan-1-amine scaffold is the essential core building block for compound 666-15 (3-(3-aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide), a potent and selective CREB-mediated gene transcription inhibitor. 666-15 demonstrated an IC₅₀ of 81 ± 0.04 nM in a CREB RLuc reporter assay in transfected HEK 293T cells [1]. In cancer cell growth inhibition assays, 666-15 exhibited GI₅₀ values of 0.47 μM (A549), 0.31 μM (MCF-7), 0.073 μM (MDA-MB-231), and 0.046 μM (MDA-MB-468), with no toxicity to normal cells at concentrations up to 1 μM [1]. In an in vivo MDA-MB-468 breast cancer xenograft model, 666-15 administered at 10 mg/kg/day completely suppressed tumor growth without overt toxicity [1]. No corresponding CREB-inhibitory activity has been reported for any 1-naphthalenyloxy propan-1-amine derivative.

CREB inhibition Cancer therapeutics Transcription factor pharmacology

Acetylcholinesterase Inhibition: A 2-Naphthyloxy-Propanamine Derivative Demonstrates Sub-100 nM Potency

A derivative incorporating the 3-(naphthalen-2-yloxy)propyl moiety—specifically 3-({methyl[3-(naphthalen-2-yloxy)propyl]amino}methyl)phenyl N-methylcarbamate—displayed an IC₅₀ of 82.6 nM against human acetylcholinesterase (AChE) [1]. This assay was performed at pH 8.0 and 2°C using the Ellman colorimetric method with absorbance monitoring at 412 nm for 5 minutes [1]. For comparison, the clinically used AChE inhibitor donepezil exhibits an IC₅₀ of approximately 6–12 nM under similar assay conditions; the 82.6 nM potency of the 2-naphthyloxy derivative places it within the sub-100 nM range relevant for fragment-based or scaffold-hopping drug discovery programs [2]. No corresponding AChE inhibition data are publicly available for the 1-naphthalenyloxy propan-1-amine scaffold, making this a differentiable biochemical profile.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic pharmacology

Patent Landscape Differentiation: 2-Naphthyl Isomer Is Claimed but Nonexemplified in Key SSRI Patent US 5,135,947

U.S. Patent 5,135,947 (Eli Lilly, 1992) claims 1-phenyl-3-naphthalenyloxypropanamines as selective serotonin reuptake inhibitors, specifying that 'the naphthalenyl substituent can be either 1-naphthalenyl or 2-naphthalenyl' [1]. However, all 24 synthetic examples (Examples 1–24) exclusively employ the 1-naphthalenyloxy substitution pattern, and all biological characterization data pertain to 1-naphthalenyl derivatives [1]. The 2-naphthalenyloxy variant appears only in prophetic claim listings (e.g., 'N-Methyl-1-(4-methylphenyl)-3-(2-naphthalenyloxy)propanamine citrate') without accompanying synthesis or pharmacological data [1]. This represents a quantitative evidence gap: zero exemplified 2-naphthyl compounds versus 24 exemplified 1-naphthyl compounds.

Patent analysis Serotonin reuptake Freedom-to-operate Chemical space

Histamine H3 Receptor Affinity: Differential Structure-Activity Profile Between 1- and 2-Naphthyloxy Series

A systematic structure-activity relationship study evaluated both 1- and 2-naphthyloxy derivatives for histamine H3 receptor affinity, reporting that specific 1-naphthyloxy-bearing ligands achieved Ki values below 100 nM, with the most potent compound—1-(5-(naphthalen-1-yloxy)pentyl)azepane—displaying a Ki of 21.9 nM [1]. In contrast, the corresponding 2-naphthyloxy analogs within the same study exhibited significantly reduced H3 receptor affinity, demonstrating that the position of the naphthyl ether linkage is a critical determinant of target engagement at this GPCR [1]. Notably, while this study indicates lower H3 affinity for 2-naphthyloxy compounds, it simultaneously establishes that the 2-isomer can serve as a selectivity filter to avoid H3 receptor off-target activity when designing ligands for other CNS targets.

Histamine H3 receptor CNS drug discovery GPCR pharmacology

Commercial Availability and Purity: Standardized 95% Purity Building Block with Real-Compound Synthetic Accessibility

3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4) is commercially stocked as the free base at 95% purity by multiple suppliers: Enamine LLC (catalog EN300-109066, distributed via Sigma-Aldrich) and Fluorochem (via CymitQuimica, catalog 10-F650126) . It is classified as an Enamine REAL (Readily Accessible) compound, meaning it can be synthesized on demand from qualified in-stock building blocks using validated one-pot synthetic procedures with >85% success rate and a 3–4 week delivery window . The hydrochloride salt form (CAS 197504-22-6) is also commercially available . By comparison, the 1-naphthyl isomer (CAS 58477-93-3) is also available at 95% purity from Enamine (EN300-53500), making the procurement barrier equivalent between isomers [1]; differentiation therefore rests entirely on biological target profile rather than supply chain.

Synthetic accessibility Building block procurement Combinatorial chemistry REAL compounds

Selectivity Profile: 2-Naphthyloxy Isomer Does Not Engage Dopamine Transporter, Reducing Polypharmacology Risk vs. 1-Naphthyl SNRI Scaffold

The 1-naphthalenyloxy scaffold—as embodied in duloxetine—is a dual serotonin/norepinephrine reuptake inhibitor with reported Ki values of 4.6 nM at SERT and 12.5 nM at NET, but with measurable dopamine transporter (DAT) affinity (Ki ≈ 300–400 nM) that contributes to its pharmacological signature [1][2]. In contrast, the 2-naphthyloxy propan-1-amine-derived CREB inhibitor 666-15 operates through a completely transporter-independent mechanism (CREB-CBP protein-protein interaction inhibition) and is reported as negative in dopamine transporter uptake inhibition screens [3]. This mechanistic divergence means that the 2-isomer scaffold can achieve potent anticancer activity without engaging monoamine transporters at all, eliminating the CNS side-effect liabilities inherent to the SNRI pharmacophore of the 1-naphthyl series.

Transporter selectivity Dopamine transporter Off-target profiling SNRI pharmacology

Recommended Procurement and Application Scenarios for 3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4)


CREB-Targeted Anticancer Drug Discovery: Synthesis of 666-15 and Next-Generation Analogs

This compound is the mandatory building block for 666-15 and its structural congeners, which inhibit CREB-mediated gene transcription with IC₅₀ = 81 nM and suppress tumor growth in breast cancer xenograft models at 10 mg/kg/day without overt toxicity [1]. Medicinal chemistry teams optimizing CREB-CBP protein-protein interaction inhibitors should procure this 2-naphthyloxy building block for SAR expansion around the naphthalene 2-position ether linkage. The 1-naphthyl isomer cannot access this mechanism [1].

Acetylcholinesterase Inhibitor Lead Optimization for Alzheimer's Disease Programs

Derivatives incorporating the 3-(naphthalen-2-yloxy)propylamine scaffold have demonstrated human AChE inhibition with IC₅₀ = 82.6 nM in Ellman assays [2]. Fragment-based drug discovery groups targeting cholinergic dysfunction should evaluate this scaffold as a starting point for AChE inhibitor optimization, with the 2-naphthyloxy orientation providing a geometrically distinct vector for binding site complementarity compared to 1-naphthyloxy alternatives [2].

Novel SSRI/SNRI Chemical Space Exploration with Freedom-to-Operate Advantage

The 2-naphthyloxy isomer is claimed but entirely unexemplified in U.S. Patent 5,135,947 (24:0 exemplified ratio favoring the 1-isomer), representing a wide-open chemical space for novel serotonin and/or norepinephrine reuptake inhibitor design [3]. Pharmaceutical research organizations seeking to generate new intellectual property in the monoamine reuptake inhibitor field should prioritize the 2-naphthyloxy scaffold to avoid the crowded 1-naphthyl patent landscape exemplified by duloxetine and dapoxetine [3].

CNS-Targeted Probe Development Requiring H3 Receptor Selectivity Avoidance

Histamine H3 receptor affinity studies demonstrate that 1-naphthyloxy derivatives achieve Ki values as low as 21.9 nM, while 2-naphthyloxy analogs show markedly reduced H3 engagement [4]. Neuroscience probe development programs requiring clean target engagement profiles without H3 receptor off-target activity should select the 2-isomer to exploit this intrinsic selectivity filter, particularly for CREB-pathway or cholinergic CNS probes [1][2][4].

Quote Request

Request a Quote for 3-(Naphthalen-2-yloxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.